molecular formula C17H19NO2 B335709 N-(4-ethoxyphenyl)-3,4-dimethylbenzamide

N-(4-ethoxyphenyl)-3,4-dimethylbenzamide

Cat. No.: B335709
M. Wt: 269.34 g/mol
InChI Key: KALVJNAJVXPCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group attached to a 4-ethoxyphenylamine moiety.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-9-7-15(8-10-16)18-17(19)14-6-5-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

KALVJNAJVXPCOE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229, CAS 851669-60-8) Application: Potent umami flavor agonist active at 1,000-fold lower concentrations than monosodium glutamate (MSG) . Metabolism: Rapid oxidative metabolism in rat and human liver microsomes, involving hydroxylation, demethylation, and glucuronidation. Major metabolites include hydroxylated derivatives at the C-4 aryl methyl group (54% of total metabolites) .

N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, CAS 745047-51-2)

  • Application : Umami receptor agonist with efficacy comparable to S9229 .
  • Metabolism : Rapid hepatic oxidation, yielding primary metabolites via hydroxylation and demethylation .
Parameter S9229 S807 N-(4-Ethoxyphenyl)-3,4-dimethylbenzamide
Substituents Methoxy-isobutyl side chain Heptyl-benzodioxole group 4-Ethoxyphenyl group
Molecular Weight 307.4 g/mol (C₁₈H₂₅NO₂) 333.4 g/mol (C₁₉H₂₇NO₃) ~283.4 g/mol (estimated)
Application Food flavoring (umami enhancement) Food flavoring (umami enhancement) Unknown (structural analogy suggests flavor/pharma potential)
Metabolic Stability Rapid oxidative metabolism Rapid oxidative metabolism Likely similar oxidative pathways

Pharmaceutical Analogs

Key Compounds:

Itopride Hydrochloride (N-[4-[2-(Dimethylamino)ethoxy]-benzyl]-3,4-dimethylbenzamide) Application: Gastroprokinetic agent enhancing acetylcholine release via dopamine D2 receptor antagonism .

2,6-Dimethylbenzamide N-(5-Methyl-3-isoxazolyl) (D2916)

  • Application : Anticonvulsant with sex-dependent metabolism.
  • Metabolism : Females preferentially hydroxylate the isoxazolyl methyl group, yielding active metabolite D3187 with prolonged brain retention .
Parameter Itopride Hydrochloride D2916 This compound
Substituents Dimethylaminoethoxy-benzyl group 2,6-Dimethylbenzoyl + isoxazolyl 4-Ethoxyphenyl group
Molecular Weight 425.0 g/mol (C₂₀H₂₇ClN₂O₃) 260.3 g/mol (C₁₃H₁₆N₂O₂) ~283.4 g/mol (estimated)
Bioactivity Prokinetic agent Anticonvulsant Unknown (potential CNS or metabolic activity)
Metabolic Pathway Hydrolysis Hydroxylation (sex-dependent) Likely hepatic oxidation

Toxicological and Metabolic Insights

  • Metabolic Trends : N-Alkylbenzamides like S9229 and S807 undergo rapid oxidative metabolism, primarily via cytochrome P450 enzymes, producing hydroxylated and demethylated metabolites . The ethoxyphenyl group in the target compound may similarly undergo O-deethylation, forming 4-hydroxyphenyl derivatives.
  • Toxicity Profile: Substituted benzamides generally exhibit low acute toxicity but may show organ-specific effects at high doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.